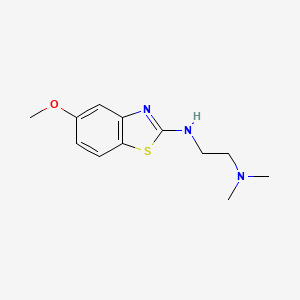

N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

描述

属性

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-15(2)7-6-13-12-14-10-8-9(16-3)4-5-11(10)17-12/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDLXAZTQSENCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(S1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

Alkylation: The benzothiazole derivative is then alkylated using N,N-dimethylethane-1,2-diamine in the presence of a suitable base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

N’-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated compounds, potassium carbonate, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzothiazole derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine have been studied for their effectiveness against various bacterial strains. A study highlighted that benzothiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli , suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer potential. A notable study demonstrated that certain benzothiazole compounds inhibited the proliferation of leukemia cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making this compound a candidate for further anticancer research .

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with enhanced properties. Its unique structure allows for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research has shown that benzothiazole-based polymers exhibit better thermal resistance compared to traditional polymers .

Photovoltaic Materials

Recent advancements indicate that benzothiazole derivatives can be utilized in organic photovoltaic devices. The incorporation of this compound into photovoltaic materials has been linked to improved charge transport properties and overall efficiency in energy conversion .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various microbial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for Staphylococcus aureus , showcasing its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Inhibition

A series of experiments conducted on leukemia cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis demonstrated increased rates of cell death compared to control groups, indicating its potential as an anticancer drug .

作用机制

The mechanism of action of N’-(5-methoxy-1,3-benzothiaz

生物活性

N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS: 1177284-32-0) is a compound of interest due to its potential biological activities, particularly in oncology and microbiology. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: C12H17N3OS

- Molecular Weight: 251.35 g/mol

- Purity: ≥ 95%

- IUPAC Name: N1-(5-methoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antitumor and antimicrobial properties. The following sections detail these activities based on recent studies.

Antitumor Activity

A study published in 2021 examined various benzothiazole derivatives and their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The findings indicated that certain compounds showed promising antitumor activity:

| Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |

The study highlighted that while these compounds were effective against cancer cells, they also exhibited moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity for cancerous cells over healthy ones .

Antimicrobial Activity

In addition to antitumor properties, some studies have reported antimicrobial activities associated with benzothiazole derivatives. These compounds have shown efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

The mechanism by which this compound exerts its biological effects is primarily through interaction with DNA. The compounds predominantly bind within the minor groove of AT-DNA, which can interfere with essential cellular processes such as replication and transcription .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Synthesis and Biological Evaluation : A research effort synthesized various benzothiazole derivatives and evaluated their antitumor activities across different cell lines. The results indicated that structural modifications significantly influenced biological activity.

- Comparative Analysis : A comparative study of nitro-substituted versus methoxy-substituted benzothiazoles revealed that the presence of specific functional groups could enhance or diminish biological efficacy.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Ring

Chloro and Methyl Substitutions

- N'-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-N,N-Dimethylethane-1,2-Diamine (CAS 1105188-47-3): Structural Difference: Replaces the methoxy group with a chloro substituent at C5 and adds a methyl group at C3. Physicochemical Properties: Molecular weight = 269.79 g/mol; higher lipophilicity compared to the methoxy analogue due to the chloro group . Biological Activity: Limited data, but chloro-substituted benzothiazoles are often associated with enhanced antimicrobial activity .

N'-(6-Chloro-1,3-Benzothiazol-2-yl)-N,N-Dimethylethane-1,2-Diamine :

Dimethyl Substitutions

- N'-(5,7-Dimethyl-1,3-Benzothiazol-2-yl)-N,N-Dimethylethane-1,2-Diamine (CAS 1333960-63-6): Structural Difference: Methyl groups at C5 and C5. Physicochemical Properties: Molecular weight = 249.38 g/mol; predicted boiling point = 364.9 ± 44.0 °C, density = 1.159 ± 0.06 g/cm³.

Fluorine and Difluoro Substitutions

Variations in the Diamine Side Chain

N'-(5-Methoxy-1,3-Benzothiazol-2-yl)-N,N-Dimethylpropane-1,3-Diamine :

- N'-(5-Methoxy-1,3-Benzothiazol-2-yl)-N,N-Diethylpropane-1,3-Diamine: Structural Difference: Ethyl groups replace methyl groups on the diamine.

Antimicrobial Activity

- Chloro-substituted analogues (e.g., CAS 1105188-47-3) are hypothesized to exhibit stronger antimicrobial effects due to enhanced membrane permeability .

Anticancer Activity

- A quinoline derivative with a dimethylethane-1,2-diamine side chain (54) demonstrated antiproliferative activity against H-460, HT-29, HepG2, and SGC-7901 cancer cell lines . This highlights the diamine moiety's role in enhancing cytotoxicity.

Enzyme Inhibition

- Methoxy-substituted benzothiazoles may share this mechanism due to similar electronic profiles.

Key Findings and Implications

Safety Considerations : Chloro and dihydrochloride derivatives may require stricter handling protocols due to irritant properties .

常见问题

Q. Basic

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify proton environments (e.g., methoxy group at δ ~3.76 ppm, aromatic protons in benzothiazole ring) .

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch ~1668 cm⁻¹, N–H bends ~3178 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonded dimers, S⋯S contacts) to validate stereochemistry .

- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

Q. Advanced

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and activation energies. For example, ICReDD’s reaction path search methods optimize experimental conditions by simulating intermediates’ stability .

- AI-driven simulations : Tools like COMSOL Multiphysics integrate machine learning to predict optimal solvent systems or catalyst ratios, reducing trial-and-error experimentation .

- Molecular docking : If targeting biological activity, dock the compound into protein active sites (e.g., kinase inhibitors) to prioritize synthetic analogs with higher binding affinity .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

- Dose-response profiling : Conduct in vitro assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell lines) to minimize variability .

- Metabolic stability assays : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy→ethoxy, dimethylamine→diethylamine) to isolate structure-activity relationships (SAR) .

What experimental design principles are critical for studying this compound’s potential as a kinase inhibitor?

Q. Advanced

- Kinase selectivity panels : Use high-throughput screening against a kinase library (e.g., 100+ kinases) to identify off-target effects .

- Kinetic assays : Measure kcat/Km values to determine catalytic efficiency and binding kinetics .

- Crystallographic studies : Co-crystallize the compound with target kinases (e.g., EGFR, BRAF) to map binding modes and guide rational design .

How can researchers optimize solvent systems for large-scale synthesis while maintaining green chemistry principles?

Q. Advanced

- Solvent screening : Use predictive software (e.g., CHEM21 Solvent Selection Guide) to rank solvents by safety, boiling point, and polarity. Ethanol/water mixtures are preferred over DCM or DMF .

- Flow chemistry : Implement continuous flow reactors to reduce waste and improve heat transfer during exothermic steps .

- Catalyst recycling : Employ immobilized catalysts (e.g., silica-supported acids) to minimize heavy metal contamination .

What analytical methods are suitable for detecting degradation products during stability studies?

Q. Advanced

- LC-MS/MS : Identify degradation metabolites (e.g., demethylated or oxidized species) with high sensitivity .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by HPLC-PDA to track impurity profiles .

- Stability-indicating assays : Validate methods using ICH guidelines (Q1A-Q2B) to ensure specificity and accuracy .

How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Fragment-based design : Synthesize truncated analogs (e.g., benzothiazole core only) to identify essential pharmacophores .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity, guiding substituent prioritization .

- Free-Wilson analysis : Statistically deconvolute substituent contributions to activity using multivariate regression .

What methodologies address challenges in crystallizing this compound for X-ray studies?

Q. Advanced

- Polymorph screening : Test crystallization from mixed solvents (e.g., EtOH/acetone) or via vapor diffusion to obtain single crystals .

- Cryo-cooling : Use liquid nitrogen to stabilize crystals during data collection, minimizing thermal motion artifacts .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonds, π-π stacking) to rationalize crystal packing .

How can AI enhance the reproducibility of synthetic protocols for this compound?

Q. Advanced

- Autonomous labs : Integrate robotic platforms with AI-driven optimization algorithms to standardize reaction conditions (e.g., temperature, stirring rate) .

- Data mining : Use natural language processing (NLP) to extract synthetic parameters from heterogeneous literature sources .

- Feedback loops : Train models on failed experiments to iteratively refine protocols and predict bottlenecks (e.g., byproduct formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。